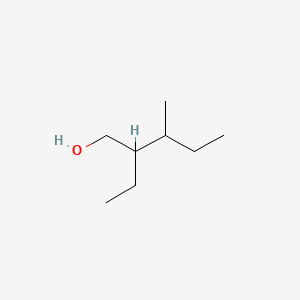

3-Methyl-2-ethyl pentanol

Description

Contextualization of Pentanol (B124592) Isomers in Contemporary Chemical Science

Pentanol, also known as amyl alcohol, is a five-carbon alcohol that exists in numerous isomeric forms, both linear and branched. ontosight.ai These isomers, which share the same molecular formula (C₅H₁₂O) but differ in their structural arrangement, exhibit distinct physical and chemical properties. algoreducation.comgcsescience.com For example, branched pentanol isomers generally have lower boiling points and are less viscous than their linear counterparts due to reduced efficiency of intermolecular forces. ontosight.ai

The various isomers of pentanol, including primary, secondary, and tertiary alcohols, find diverse applications in chemical science. They are frequently used as solvents for chemical reactions, in liquid extraction processes, and as intermediates in the synthesis of a wide array of products such as pharmaceuticals, fragrances, and flavorings. ontosight.ainih.gov The specific isomer used often depends on the desired properties for a particular application. For instance, the structural variations among pentanol isomers influence their biodegradability and toxicity, which are important considerations in environmental and industrial contexts. ontosight.ai In contemporary research, pentanol isomers are also being investigated for their potential as biofuels. nih.govresearchgate.net

Significance of 3-Ethyl-3-methylpentan-2-ol as a Model Tertiary Alcohol in Mechanistic Investigations

The compound 3-ethyl-3-methylpentan-2-ol, a tertiary alcohol, has garnered attention in mechanistic studies due to its specific structural features. Tertiary alcohols, characterized by a hydroxyl group attached to a carbon atom bonded to three other carbon atoms, often exhibit unique reactivity compared to primary and secondary alcohols. foodb.ca For instance, they are resistant to oxidation under many conditions that would readily oxidize primary or secondary alcohols.

In mechanistic investigations, particularly in fields like photocatalysis, tertiary alcohols serve as valuable probe molecules. tum.de Their reactions can help elucidate complex reaction mechanisms on a molecular scale. tum.deacs.org Studies involving tertiary alcohols have challenged commonly held assumptions about reaction pathways, such as those in heterogeneous photocatalysis, suggesting that reactions may proceed via mechanisms like homolytic bond cleavage rather than separate redox reactions. tum.de The selective reactions of tertiary alcohols not only provide fundamental insights but may also open up new avenues for chemical synthesis. tum.deacs.org The study of compounds like 3-ethyl-3-methylpentan-2-ol contributes to a deeper understanding of reaction intermediates, transition states, and the factors that govern chemical selectivity. researchgate.netosti.gov

Evolution of Research Paradigms for Complex Aliphatic Alcohols

Research into complex aliphatic alcohols has evolved significantly, driven by advancements in analytical techniques and the need for more efficient and sustainable chemical processes. acs.org Historically, research often focused on the fundamental reactions of these alcohols, such as oxidation, reduction, and substitution. However, contemporary research has shifted towards more intricate and specialized areas.

A notable development is the use of complex aliphatic alcohols in the study of "green" catalysis, aiming to develop environmentally benign chemical transformations. acs.org This includes their use in acceptorless dehydrogenation reactions, a process that generates valuable carbonyl compounds and hydrogen gas without the need for sacrificial oxidants. rsc.orgrsc.org Furthermore, advanced computational methods, such as Density Functional Theory (DFT), are now routinely employed to investigate the reaction mechanisms of aliphatic alcohols at a detailed level, providing insights into transition states and reaction energetics that are difficult to obtain experimentally. acs.orgnih.gov Another area of growing interest is the use of aliphatic alcohols in biocatalysis and metabolic engineering, where enzymes are used to perform selective transformations on these molecules. The ongoing exploration of complex aliphatic alcohols continues to push the boundaries of organic synthesis and catalysis. researchgate.net

Physicochemical Properties of 3-Methyl-2-ethyl pentanol

The structural characteristics of this compound, specifically its branched nature, directly influence its physical and chemical properties.

| Property | Value | Unit |

| Molecular Formula | C₈H₁₈O | |

| Molecular Weight | 130.23 | g/mol |

| Density | 0.854 | g/cm³ |

| Refractive Index | 1.447 | |

| Normal Boiling Point | 432.15 ± 3.00 | K |

| Enthalpy of Vaporization | 48.40 | kJ/mol |

| LogP (Octanol/Water Partition Coefficient) | 2.194 | |

| Water Solubility (log10WS) | -2.30 | mol/l |

This table contains calculated and experimental data from various sources. stenutz.euchemeo.com

Synthesis and Reactions of this compound

Synthesis

One common laboratory-scale synthesis of this compound involves the Grignard reaction. This method utilizes the reaction of an appropriate Grignard reagent, such as ethylmagnesium bromide, with a ketone like 2-methyl-2-pentanone. Industrially, the synthesis may involve the catalytic hydrogenation of the corresponding ketone, often employing metal catalysts like palladium or nickel under high pressure and temperature.

Chemical Reactions

This compound, as a secondary alcohol, can undergo several types of chemical reactions:

Oxidation: It can be oxidized to form the corresponding ketone, 3-methyl-3-ethyl-2-pentanone.

Substitution: The hydroxyl group can be replaced by a halogen atom through reaction with hydrogen halides (e.g., HI), which may involve rearrangements. pearson.com

Dehydration: Elimination of water upon heating with a strong acid can lead to the formation of alkenes.

Structure

3D Structure

Properties

IUPAC Name |

2-ethyl-3-methylpentan-1-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H18O/c1-4-7(3)8(5-2)6-9/h7-9H,4-6H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALPFTHGDLMTYRM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(CC)CO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

130.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Nomenclature, Structural Isomerism, and Stereochemistry of 3 Ethyl 3 Methylpentan 2 Ol

Systematic IUPAC Naming Conventions and Their Application to 3-Ethyl-3-methylpentan-2-ol

The naming of organic compounds follows a systematic set of rules established by the International Union of Pure and Applied Chemistry (IUPAC), ensuring that every distinct compound has a unique and descriptive name. The IUPAC name 3-ethyl-3-methylpentan-2-ol is derived by applying these conventions as follows:

Identification of the Parent Chain : The longest continuous carbon chain containing the hydroxyl (-OH) functional group is identified. In this case, the longest chain consists of five carbon atoms, which corresponds to the parent alkane name "pentane".

Identification of the Principal Functional Group : The presence of a hydroxyl group classifies the compound as an alcohol. The "-e" ending of the parent alkane is replaced with "-ol", leading to the name "pentanol".

Numbering the Parent Chain : The chain is numbered to give the carbon atom bonded to the hydroxyl group the lowest possible number. Numbering from the end closer to the -OH group places it on carbon 2, hence "pentan-2-ol".

Identifying and Naming Substituents : Any alkyl groups attached to the parent chain are identified as substituents. In this molecule, there is an ethyl group (-CH2CH3) and a methyl group (-CH3).

Locating the Substituents : The position of each substituent is indicated by the number of the carbon atom to which it is attached on the parent chain. Both the ethyl and methyl groups are located on carbon 3.

Assembling the Full Name : The substituents are listed in alphabetical order (ethyl before methyl), preceded by their locants. This results in the final IUPAC name: 3-ethyl-3-methylpentan-2-ol . nih.gov

Positional and Structural Isomers within the Octanol Class Relevant to Synthetic and Mechanistic Studies

3-Ethyl-3-methylpentan-2-ol belongs to the octanol class of alcohols, which are compounds with the general formula C8H17OH. wikipedia.org Within this class, there exist numerous structural isomers, which are molecules that share the same molecular formula but have different structural arrangements of atoms. There are 89 possible structural isomers for octanol. wikipedia.org These isomers can be categorized into different types, such as positional and chain isomers.

Positional Isomerism occurs when isomers have the same carbon skeleton and the same functional groups, but the position of the functional group on the carbon chain differs. savemyexams.com For example, in the octanol class, 1-octanol and 2-octanol are positional isomers. The hydroxyl group is on the first carbon in 1-octanol and on the second carbon in 2-octanol. wikipedia.orgnih.gov

Structural (or Chain) Isomerism involves differences in the arrangement of the carbon skeleton itself. savemyexams.com 3-Ethyl-3-methylpentan-2-ol is a structural isomer of 1-octanol. While both have the formula C8H18O, 1-octanol has a straight eight-carbon chain, whereas 3-ethyl-3-methylpentan-2-ol has a branched five-carbon parent chain with ethyl and methyl substituents. nih.govstudy.com

The study of these isomers is crucial in synthetic chemistry, as different isomers can exhibit distinct physical and chemical properties, leading to different reaction pathways and products.

Interactive Data Table: Comparison of Selected Octanol Isomers

| Isomer Name | Molecular Formula | Parent Chain Length | Hydroxyl Group Position | Classification |

| 1-Octanol | C8H18O | 8 | 1 | Primary Alcohol |

| 2-Octanol | C8H18O | 8 | 2 | Secondary Alcohol |

| 2-Ethylhexanol | C8H18O | 6 | 1 | Primary Alcohol |

| 3-Ethyl-3-methylpentan-2-ol | C8H18O | 5 | 2 | Secondary Alcohol |

Chiral Centers and Enantiomeric Forms of 3-Ethyl-3-methylpentan-2-ol

Stereochemistry examines the three-dimensional arrangement of atoms in molecules. A key concept in stereochemistry is chirality, which refers to a molecule that is non-superimposable on its mirror image. This property typically arises from the presence of a chiral center, which is a carbon atom bonded to four different substituent groups.

In the structure of 3-ethyl-3-methylpentan-2-ol, there are two carbon atoms of particular interest for potential chirality: carbon-2 (C2) and carbon-3 (C3).

Carbon-2 (C2) is bonded to:

A hydroxyl group (-OH)

A hydrogen atom (-H)

A methyl group (-CH3)

A 3-ethyl-3-methylpentyl group (-C(CH3)(C2H5)2) Since all four of these groups are different, C2 is a chiral center .

Carbon-3 (C3) is bonded to:

A 2-hydroxypropyl group (-CH(OH)CH3)

A methyl group (-CH3)

An ethyl group (-CH2CH3)

Another ethyl group (-CH2CH3) Because two of the substituents on C3 are identical (two ethyl groups), C3 is not a chiral center .

Therefore, 3-ethyl-3-methylpentan-2-ol possesses a single chiral center (C2). The presence of one chiral center means that the molecule can exist as a pair of enantiomers—stereoisomers that are non-superimposable mirror images of each other.

Absolute Configuration Assignment (R/S Nomenclature)

The specific three-dimensional arrangement of the groups around a chiral center is known as its absolute configuration. This is assigned using the Cahn-Ingold-Prelog (CIP) priority rules, which leads to an R (from the Latin rectus, for right) or S (from the Latin sinister, for left) designation.

The assignment process for the chiral center (C2) in 3-ethyl-3-methylpentan-2-ol involves these steps:

Assign Priorities : The four groups attached to the chiral carbon are ranked based on the atomic number of the atoms directly bonded to it. Higher atomic numbers receive higher priority.

Priority 1: -OH (Oxygen, atomic number 8)

Priority 2: -C(CH3)(C2H5)2 (Carbon, atomic number 6, bonded to three other carbons)

Priority 3: -CH3 (Carbon, atomic number 6, bonded to three hydrogens)

Priority 4: -H (Hydrogen, atomic number 1)

Orient the Molecule : The molecule is viewed with the lowest-priority group (in this case, -H) pointing away from the observer.

Determine the Configuration : The direction of the path from the highest priority group (1) to the second (2) to the third (3) is observed.

If the path is clockwise , the configuration is designated as R .

If the path is counter-clockwise , the configuration is designated as S .

Thus, the two enantiomers of this compound are (R)-3-ethyl-3-methylpentan-2-ol and (S)-3-ethyl-3-methylpentan-2-ol.

Interactive Data Table: CIP Priorities for C2 in 3-Ethyl-3-methylpentan-2-ol

| Group Attached to C2 | Priority | Basis for Priority Assignment |

| -OH | 1 | Highest atomic number (O > C) |

| -C(CH3)(C2H5)2 | 2 | Carbon attached to three other carbons |

| -CH3 | 3 | Carbon attached to three hydrogens |

| -H | 4 | Lowest atomic number |

Advanced Synthetic Methodologies for 3 Ethyl 3 Methylpentan 2 Ol and Its Precursors

Grignard Reagent-Mediated Synthesis of Tertiary Alcohols

The Grignard reaction, discovered by Victor Grignard in 1900, remains one of the most versatile methods for forming carbon-carbon bonds and synthesizing alcohols. mnstate.edunih.gov It involves the addition of an organomagnesium halide (Grignard reagent) to a carbonyl group, such as that in an aldehyde or ketone. organic-chemistry.org The carbon atom bonded to magnesium is highly nucleophilic and attacks the electrophilic carbonyl carbon, leading to the formation of secondary or tertiary alcohols upon protonation. organicchemistrytutor.com

A common route to tertiary alcohols involves the reaction of a Grignard reagent with a ketone. study.com For instance, treating a ketone like 3-pentanone (B124093) with an alkylmagnesium bromide, such as ethylmagnesium bromide, results in the formation of a tertiary alcohol after an acidic workup. The nucleophilic ethyl group from the Grignard reagent adds to the carbonyl carbon of 3-pentanone. This reaction is a powerful tool for constructing complex carbon skeletons. organic-chemistry.org

The general reaction is as follows:

Step 1 (Grignard Addition): The alkylmagnesium bromide attacks the carbonyl carbon of the ketone in an anhydrous ether solvent (like diethyl ether or THF), forming a magnesium alkoxide intermediate.

Step 2 (Acidic Workup): The addition of a protic acid (e.g., H₃O⁺) protonates the alkoxide to yield the final tertiary alcohol product. youtube.com

The mechanism of the Grignard reaction begins with the nucleophilic attack of the carbanion-like carbon from the Grignard reagent on the electrophilic carbonyl carbon of the ketone. mnstate.edu This addition breaks the C=O pi bond, with the electrons moving to the oxygen atom, creating a tetrahedral magnesium alkoxide intermediate. This first step is the key C-C bond-forming event. masterorganicchemistry.com In the second step, a separate workup phase, an acid source such as aqueous ammonium (B1175870) chloride or dilute strong acid is introduced. The negatively charged oxygen of the alkoxide is protonated, yielding the neutral alcohol and magnesium salts as byproducts. youtube.com

Maximizing the yield of a Grignard reaction requires careful control over several parameters. The reaction is highly sensitive to moisture and protic solvents, as the strongly basic Grignard reagent will react with acidic protons from water, alcohols, or carboxylic acids, consuming the reagent and reducing the yield. mnstate.eduadichemistry.com Therefore, all glassware must be thoroughly dried, and anhydrous solvents must be used.

Other optimization strategies include:

Solvent Choice: Diethyl ether and tetrahydrofuran (B95107) (THF) are common solvents as they are aprotic and solvate the magnesium complex, stabilizing the Grignard reagent. adichemistry.com

Temperature Control: The initial formation of the Grignard reagent is exothermic and may require cooling. The subsequent addition to the ketone is also often performed at reduced temperatures (e.g., 0 °C) to prevent side reactions.

Reagent Purity: Using freshly prepared Grignard reagents and pure ketone precursors is crucial for achieving high yields.

Table 1: Grignard Reaction Parameter Optimization

| Parameter | Condition | Rationale |

|---|---|---|

| Solvent | Anhydrous Diethyl Ether or THF | Prevents protonation and destruction of the Grignard reagent. adichemistry.com |

| Atmosphere | Inert (e.g., Nitrogen, Argon) | Excludes moisture from the air. |

| Temperature | 0 °C to room temperature | Controls the exothermic nature of the reaction and minimizes side products. |

| Reactants | High purity ketone and freshly prepared Grignard reagent | Maximizes desired product formation and avoids side reactions. |

| Workup | Aqueous acid (e.g., NH₄Cl, dilute HCl) | Efficiently protonates the alkoxide intermediate to form the alcohol. youtube.com |

Hydration of Alkene Derivatives as a Synthetic Route

The addition of water across a carbon-carbon double bond, known as hydration, is a fundamental method for preparing alcohols. libretexts.org This reaction is typically catalyzed by a strong acid, such as sulfuric acid (H₂SO₄). ucalgary.ca

The acid-catalyzed hydration of an alkene like 3-ethyl-2-pentene (B1580655) is an electrophilic addition reaction. ucalgary.ca The reaction follows Markovnikov's rule, which states that in the addition of a protic acid to an asymmetrical alkene, the acidic hydrogen attaches to the carbon with more hydrogen substituents, and the hydroxyl group attaches to the carbon with more alkyl substituents. masterorganicchemistry.comstudy.com This regioselectivity is dictated by the stability of the carbocation intermediate formed during the reaction. youtube.com

The mechanism for acid-catalyzed hydration proceeds in three main steps: ucalgary.ca

Protonation of the Alkene: The pi bond of the alkene acts as a nucleophile, attacking a proton (H⁺) from the acid catalyst. This step forms a carbocation intermediate. For 3-ethyl-2-pentene, protonation can occur at either carbon of the double bond, but it will preferentially occur to form the more stable carbocation. Protonation of the second carbon atom results in a highly stable tertiary carbocation on the third carbon. khanacademy.org

Nucleophilic Attack by Water: A water molecule acts as a nucleophile and attacks the electrophilic carbocation, forming a protonated alcohol (an oxonium ion). ucalgary.ca

Deprotonation: Another water molecule acts as a base, removing a proton from the oxonium ion to yield the neutral alcohol product and regenerate the acid catalyst (H₃O⁺). youtube.com

In some hydration reactions, the initially formed carbocation may undergo a rearrangement (such as a 1,2-hydride or 1,2-alkyl shift) if it can lead to a more stable carbocation (e.g., a secondary rearranging to a tertiary). youtube.comkhanacademy.org However, in the case of 3-ethyl-2-pentene, the initial protonation already yields the most stable possible tertiary carbocation, so rearrangement is not a significant pathway.

Table 2: Intermediates in the Hydration of 3-Ethyl-2-pentene

| Step | Reactant(s) | Intermediate | Product |

|---|---|---|---|

| 1. Protonation | 3-Ethyl-2-pentene, H₃O⁺ | Tertiary Carbocation | - |

| 2. Nucleophilic Attack | Tertiary Carbocation, H₂O | Oxonium Ion (Protonated Alcohol) | - |

| 3. Deprotonation | Oxonium Ion, H₂O | - | Tertiary Alcohol |

Reduction of Corresponding Ketones and Aldehydes

A primary and straightforward route to 3-ethyl-3-methylpentan-2-ol involves the reduction of its corresponding ketone, 3-ethyl-3-methyl-2-pentanone (B27445). This transformation is a classic example of converting a carbonyl group into a hydroxyl group. brainly.com The choice of reducing agent is critical and can influence the reaction's efficiency and selectivity.

Commonly employed reducing agents for this purpose include metal hydrides such as sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). brainly.com Sodium borohydride is often preferred due to its milder nature and higher tolerance for various functional groups, typically carried out in protic solvents like ethanol (B145695) or methanol. brainly.com The reaction involves the nucleophilic addition of a hydride ion to the electrophilic carbonyl carbon of the ketone, forming an alkoxide intermediate which is subsequently protonated to yield the secondary alcohol.

Catalytic hydrogenation is another powerful method for the reduction of ketones. tcichemicals.com This process typically involves the use of hydrogen gas (H₂) in the presence of a metal catalyst. tcichemicals.com Catalysts such as palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂, Adams' catalyst), or Raney nickel are frequently utilized. tcichemicals.com The reaction conditions, including pressure, temperature, and solvent, can be optimized to achieve high conversion and selectivity. For instance, the hydrogenation of α,β-unsaturated ketones can be selectively directed to reduce the carbon-carbon double bond or the carbonyl group depending on the catalyst and conditions chosen.

| Reduction Method | Reagents/Catalyst | Typical Solvent | Key Features |

| Metal Hydride Reduction | Sodium Borohydride (NaBH₄), Lithium Aluminum Hydride (LiAlH₄) | Ethanol, Methanol, Tetrahydrofuran (THF) | Mild and efficient, high functional group tolerance for NaBH₄. brainly.com |

| Catalytic Hydrogenation | H₂ with Pd/C, PtO₂, or Raney Nickel | Ethanol, Ethyl Acetate | Can be highly selective, conditions can be tuned. tcichemicals.com |

Multi-Step Synthesis Pathways from Simpler Feedstocks

The synthesis of 3-ethyl-3-methylpentan-2-ol can also be accomplished through more elaborate, multi-step sequences starting from simpler and more accessible chemical feedstocks. These pathways offer greater flexibility in constructing the target molecule's intricate carbon framework.

A key strategy in multi-step synthesis is the conversion of carboxylic acids into ketones, which can then be reduced to the desired alcohol. An exemplary pathway is the synthesis of 3-ethyl-3-methyl-2-pentanone from 2-ethyl-2-methylbutyric acid. chemicalbook.com This conversion can be effectively achieved using organometallic reagents, such as organolithium compounds.

In a specific reported synthesis, 2-ethyl-2-methylbutyric acid is dissolved in an anhydrous solvent like tetrahydrofuran (THF) and treated with an excess of methyllithium (B1224462) (CH₃Li) at a reduced temperature (e.g., 0°C). chemicalbook.com The first equivalent of methyllithium deprotonates the carboxylic acid to form a lithium carboxylate. A second equivalent then adds to the carbonyl carbon, creating a stable dianion intermediate. Upon aqueous workup with a mild acid (e.g., 1M HCl), this intermediate collapses to form the target ketone, 3-ethyl-3-methyl-2-pentanone, in high yield. chemicalbook.com One documented procedure reported a yield of 92% for this conversion. chemicalbook.com The resulting ketone is then available for reduction to 3-ethyl-3-methylpentan-2-ol as described in the previous section.

| Starting Material | Reagent | Solvent | Intermediate | Product | Reported Yield |

| 2-ethyl-2-methylbutyric acid | Methyllithium (CH₃Li) | Tetrahydrofuran (THF) | Lithium carboxylate, Dianion | 3-ethyl-3-methyl-2-pentanone | 92% chemicalbook.com |

In the context of complex organic syntheses, chemo- and regioselectivity are paramount for achieving the desired molecular architecture and avoiding the formation of unwanted byproducts.

Chemoselectivity refers to the ability to react with one functional group in the presence of other, different functional groups. For example, when reducing the ketone precursor 3-ethyl-3-methyl-2-pentanone to 3-ethyl-3-methylpentan-2-ol, if other reducible functional groups were present in the molecule (such as an ester or a nitro group), a chemoselective reducing agent would be required. Sodium borohydride, for instance, will selectively reduce ketones and aldehydes in the presence of esters, which are less reactive.

Regioselectivity pertains to the control of the direction of a chemical reaction when multiple reaction sites are available. In the synthesis of 3-ethyl-3-methyl-2-pentanone from 2-ethyl-2-methylbutyric acid using methyllithium, the nucleophilic methyl group from the organolithium reagent selectively attacks the electrophilic carbonyl carbon of the carboxylic acid, demonstrating high regioselectivity. chemicalbook.com In more complex syntheses involving asymmetrical reagents and substrates, controlling the regioselectivity is crucial for obtaining the correct isomer of the product. This can often be achieved by carefully selecting reagents, catalysts, and reaction conditions that favor one reaction pathway over others.

Reaction Chemistry and Mechanistic Studies of 3 Ethyl 3 Methylpentan 2 Ol

Oxidation Reactions and Product Characterization

As a secondary alcohol, 3-ethyl-3-methylpentan-2-ol can be oxidized. The reaction typically involves the removal of two hydrogen atoms: one from the hydroxyl group and one from the carbon atom to which it is attached, resulting in the formation of a ketone.

Common oxidizing agents for the conversion of secondary alcohols to ketones include reagents based on chromium (VI), such as chromic acid (H₂CrO₄) or pyridinium (B92312) chlorochromate (PCC), as well as other oxidants like potassium permanganate (B83412) (KMnO₄). The product of the oxidation of 3-ethyl-3-methylpentan-2-ol is 3-ethyl-3-methylpentan-2-one.

In some cases involving tertiary alcohols, which are generally resistant to oxidation, reaction with an oxidizing agent like chromic acid can proceed via an initial dehydration to an alkene, which is then oxidized. wikipedia.org For instance, the tertiary alcohol 3-ethyl-3-pentanol (B146929) first dehydrates to 3-ethyl-2-pentene (B1580655), which is subsequently converted to an epoxide. wikipedia.org While 3-ethyl-3-methylpentan-2-ol is a secondary alcohol, strong acidic conditions used for some oxidation reactions can also promote competing dehydration reactions.

The acid-catalyzed dehydration of 3-ethyl-3-methylpentan-2-ol is an elimination reaction that produces alkenes through the loss of a water molecule. The mechanism typically proceeds via an E1 pathway, which involves the formation of a carbocation intermediate.

The process begins with the protonation of the hydroxyl group by an acid (e.g., H₂SO₄, H₃PO₄), converting it into a good leaving group (-OH₂⁺). Departure of a water molecule results in the formation of a secondary carbocation at the second carbon position. This secondary carbocation can then undergo a 1,2-rearrangement to form a more stable tertiary carbocation. A 1,2-methyl shift from the adjacent third carbon to the second carbon results in a tertiary carbocation at the third position.

Elimination of a proton from this rearranged carbocation, in accordance with Zaitsev's rule, favors the formation of the most substituted (and therefore most stable) alkene. The major product expected after this rearrangement is 3-ethyl-2-methylpent-2-ene. A minor product, 3-ethyl-3-methylpent-1-ene, can also be formed from the initial secondary carbocation before rearrangement. The alkene mentioned in the outline, 3-ethyl-2-pentene, would be the expected product from the dehydration of a different alcohol, such as 3-ethyl-3-pentanol. wikipedia.orgbrainly.com

The alkene products formed from the dehydration of 3-ethyl-3-methylpentan-2-ol can undergo further oxidation to form epoxides (oxiranes). The epoxidation reaction involves the addition of an oxygen atom across the carbon-carbon double bond of the alkene, creating a three-membered ring containing two carbon atoms and one oxygen atom.

This transformation is commonly achieved using peroxy acids (RCO₃H), such as meta-chloroperoxybenzoic acid (m-CPBA). The reaction is a concerted process where the oxygen atom is transferred to the double bond. libretexts.org For example, the major dehydration product, 3-ethyl-2-methylpent-2-ene, would react with a peroxy acid to yield 3-ethyl-2,3-dimethyloxirane. The stereochemistry of the starting alkene is retained in the epoxide product, as the oxygen atom adds to the same face of the double bond. libretexts.org

Reduction Studies and Reactivity Profiles

Alcohols are generally poor candidates for direct reduction because the hydroxyl group is a poor leaving group. Consequently, 3-ethyl-3-methylpentan-2-ol is resistant to reduction under standard conditions. To achieve reduction of the C-O bond, the hydroxyl group must first be converted into a better leaving group.

One common strategy involves converting the alcohol into a tosylate ester by reacting it with tosyl chloride (TsCl) in the presence of a base like pyridine. The resulting tosylate group is an excellent leaving group. Subsequent treatment with a strong nucleophilic reducing agent, such as lithium aluminum hydride (LiAlH₄), can then displace the tosylate group via an Sₙ2 reaction, replacing it with a hydride ion (H⁻) and yielding the corresponding alkane, 3-ethyl-3-methylpentane.

Substitution Reactions and Derivative Formation

The hydroxyl group of 3-ethyl-3-methylpentan-2-ol can be replaced by other functional groups through nucleophilic substitution reactions. These reactions typically require the conversion of the -OH group into a good leaving group.

The conversion of 3-ethyl-3-methylpentan-2-ol to the corresponding alkyl halides (2-halo-3-ethyl-3-methylpentane) can be accomplished using various halogenating agents. The reaction mechanism depends on the reagent and conditions.

With Hydrogen Halides (e.g., HBr): In the presence of a strong acid like HBr, the hydroxyl group is protonated to form an oxonium ion (-OH₂⁺). The departure of water creates a secondary carbocation. The bromide ion (Br⁻) then acts as a nucleophile, attacking the carbocation to form 2-bromo-3-ethyl-3-methylpentane. As this Sₙ1-type mechanism involves a carbocation, rearranged products may also be formed.

With Phosphorus Tribromide (PBr₃): This reagent is effective for converting primary and secondary alcohols to alkyl bromides. The reaction proceeds through the formation of a phosphorus-containing intermediate, which makes the hydroxyl group a good leaving group. The bromide ion then displaces this group in an Sₙ2 reaction, leading to an inversion of stereochemistry if the carbon is a stereocenter.

With Thionyl Chloride (SOCl₂): Thionyl chloride is used to convert alcohols into alkyl chlorides, often in the presence of a base like pyridine. The reaction mechanism typically involves an Sₙ2 pathway, which minimizes carbocation rearrangements. The byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases, which helps to drive the reaction to completion. doubtnut.com

| Reagent | Product | Typical Mechanism |

| HBr | 2-Bromo-3-ethyl-3-methylpentane | Sₙ1 |

| PBr₃ | 2-Bromo-3-ethyl-3-methylpentane | Sₙ2 |

| SOCl₂ | 2-Chloro-3-ethyl-3-methylpentane | Sₙ2 |

The hydroxyl proton of 3-ethyl-3-methylpentan-2-ol is weakly acidic and can be removed by a strong base to form an alkoxide. Common reagents for this deprotonation include alkali metals like sodium (Na) or potassium (K), or a very strong base such as sodium hydride (NaH). doubtnut.com

The reaction with sodium hydride involves the hydride ion (H⁻) acting as a base, abstracting the proton from the hydroxyl group to form hydrogen gas (H₂) and the sodium salt of the alkoxide, sodium 3-ethyl-3-methylpentan-2-oxide.

This resulting alkoxide is a potent nucleophile and a strong base, making it a valuable intermediate in organic synthesis, most notably in the Williamson ether synthesis for the preparation of ethers. doubtnut.comlearncbse.in For example, reacting the sodium alkoxide of 3-ethyl-3-methylpentan-2-ol with an alkyl halide like bromoethane (B45996) would produce 2-ethoxy-3-ethyl-3-methylpentane. doubtnut.comdoubtnut.com

Dehydration Processes and Catalytic Facilitation

The dehydration of tertiary alcohols like 3-ethyl-3-methylpentan-2-ol is a classic example of an elimination reaction, typically proceeding through an E1 mechanism in the presence of a strong acid and heat. jove.comquora.com This process involves the formation of a carbocation intermediate, leading to the production of various alkene isomers.

Acid-Catalyzed Dehydration Mechanisms (e.g., H2SO4/heat)

The acid-catalyzed dehydration of 3-ethyl-3-methylpentan-2-ol follows a stepwise E1 (elimination, unimolecular) mechanism when treated with an acid catalyst such as sulfuric acid (H₂SO₄) and subjected to heat. study.comunacademy.com

The mechanism unfolds in three key stages:

Protonation of the Hydroxyl Group: The reaction is initiated by the protonation of the hydroxyl (-OH) group by the acid catalyst. The oxygen atom of the hydroxyl group acts as a Lewis base, donating a pair of electrons to a proton (H⁺) from the sulfuric acid. This converts the poor leaving group (-OH) into a good leaving group, an alkyloxonium ion (-OH₂⁺). jove.comunacademy.com

Formation of a Carbocation: The alkyloxonium ion is unstable, and the carbon-oxygen bond breaks heterolytically, with the water molecule departing. quora.com This is the slow, rate-determining step of the reaction and results in the formation of a tertiary carbocation at the third carbon position. jove.comunacademy.com

Deprotonation to Form an Alkene: A weak base, typically a water molecule or the conjugate base of the acid (HSO₄⁻), abstracts a proton from a carbon atom adjacent (beta-carbon) to the positively charged carbon. The electrons from the carbon-hydrogen bond then move to form a pi bond between the two carbons, resulting in the formation of an alkene and regeneration of the acid catalyst. jove.com

Due to the structure of 3-ethyl-3-methylpentan-2-ol, deprotonation can occur from three different adjacent carbons, leading to a mixture of alkene products. The major product is generally predicted by Zaitsev's rule , which states that the most substituted (and therefore most stable) alkene will be the predominant product.

| Reactant | Catalyst/Conditions | Mechanism | Key Intermediate | Potential Products (Isomers) |

| 3-Ethyl-3-methylpentan-2-ol | H₂SO₄ / Heat | E1 Elimination | Tertiary Carbocation | 3-Ethyl-2-methylpent-2-ene (major), 3-Ethyl-2-methylpent-1-ene, 3,4-Dimethylhex-3-ene |

Carbocation Reactions and Rearrangements During Dehydration

A central feature of the E1 mechanism is the involvement of a carbocation intermediate. jove.com The stability of this carbocation is paramount to the reaction pathway. In the case of 3-ethyl-3-methylpentan-2-ol, the initial loss of water forms a relatively stable tertiary carbocation.

Carbocation rearrangements are common phenomena in reactions involving these intermediates, typically occurring if a more stable carbocation can be formed through a 1,2-hydride or 1,2-alkyl shift. However, since the initially formed carbocation from 3-ethyl-3-methylpentan-2-ol is already tertiary, a rearrangement to an adjacent secondary carbon would be energetically unfavorable. Therefore, significant rearrangements of the carbon skeleton are not expected to be a major pathway in this specific dehydration reaction. The primary reactions of this carbocation will be elimination of a proton from an adjacent carbon to form the various alkene isomers.

Photoreactions and Heterogeneous Photocatalysis

While tertiary alcohols are generally resistant to conventional oxidation, they can undergo novel reactions under photocatalytic conditions. nih.gov Studies on titania (TiO₂) catalysts have revealed unique conversion pathways involving radical intermediates.

Gas-Phase Photoconversion on Titania Catalysts (TiO2 P25)

The gas-phase photoconversion of tertiary alcohols on titanium dioxide (TiO₂) surfaces, such as the anatase form found in P25, proceeds via heterogeneous photocatalysis. When TiO₂ is irradiated with UV light, electron-hole pairs are generated. These charge carriers can then initiate redox reactions with adsorbed molecules. acs.org For tertiary alcohols, which lack an alpha-hydrogen, the typical oxidation pathway to a ketone is hindered. nih.gov Instead, research on analogous tertiary alcohols shows that the reaction proceeds through a disproportionation mechanism, yielding an alkane and a ketone. nih.gov This process is initiated by the photogenerated hole, which leads to the cleavage of a C-C bond. nih.govtum.de

Homolytic Bond Cleavage Mechanisms and Alkane Formation

In the photocatalytic conversion of tertiary alcohols on TiO₂, the absence of an α-hydrogen leads to the cleavage of a carbon-carbon bond instead of a carbon-hydrogen bond. nih.gov The reaction mechanism for 3-ethyl-3-methylpentan-2-ol is predicted to follow these steps based on studies of similar molecules:

A photogenerated hole on the TiO₂ surface abstracts an electron from the alcohol, leading to a radical cation.

This is followed by the homolytic cleavage of a C-C bond adjacent to the hydroxyl-bearing carbon. In 3-ethyl-3-methylpentan-2-ol, this could be the C-C bond of the ethyl group or the methyl group.

Studies have shown a surprising selectivity where bonds to longer alkyl chains are cleaved in preference to methyl groups. nih.gov Therefore, the cleavage of the C-C bond of the ethyl group is the more probable pathway.

This cleavage results in the formation of an ethyl radical and a ketone (3-methylpentan-2-one).

The liberated ethyl radical can then abstract a hydrogen atom from another alcohol molecule or the catalyst surface to form ethane. tum.de

| Substrate | Catalyst | Conditions | Primary Mechanism | Key Products |

| 3-Ethyl-3-methylpentan-2-ol | TiO₂ (P25) | Gas-Phase, UV Irradiation | Homolytic C-C Bond Cleavage | Ethane, 3-Methylpentan-2-one |

Dimerization Reactions of Alkyl Moieties

In addition to alkane formation through hydrogen abstraction, the alkyl radicals generated during photocatalysis can undergo dimerization. nih.gov The ethyl radicals produced from the C-C bond cleavage of 3-ethyl-3-methylpentan-2-ol can recombine to form a longer-chain alkane. This reaction channel is particularly enhanced by the presence of a co-catalyst, such as platinum (Pt), loaded onto the TiO₂ surface. nih.gov The metal clusters can act as recombination centers for the alkyl moieties. tum.de In this case, two ethyl radicals would combine to form butane. This dimerization represents a pathway to building larger hydrocarbon molecules from the photocatalytic degradation of alcohols.

Advanced Analytical Techniques for Characterization and Quantification in Research

Application of Analytical Methods in Mechanistic Investigations

The elucidation of reaction mechanisms is a cornerstone of chemical research, providing fundamental insights into the transformation of molecules. In the context of "3-Methyl-2-ethyl pentanol (B124592)," advanced analytical techniques are indispensable for characterizing reaction intermediates, determining kinetic profiles, and ultimately constructing a detailed mechanistic pathway. The application of methods such as Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry (MS), and chromatography allows researchers to probe the intricate steps of a chemical reaction involving this specific alcohol.

Hypothetical reaction scenarios are often employed to illustrate the utility of these techniques. For instance, considering the acid-catalyzed dehydration of 3-Methyl-2-ethyl pentanol, analytical methods can be used to identify the formation of carbocation intermediates and the subsequent distribution of alkene products.

A combination of spectroscopic and chromatographic techniques provides a comprehensive picture of the reaction dynamics. While NMR and MS offer detailed structural information at the molecular level, chromatography is essential for separating complex mixtures and quantifying the concentration of reactants, intermediates, and products over time. This integrated approach is crucial for validating proposed mechanistic steps and understanding the factors that govern reaction outcomes.

Detailed Research Findings in a Hypothetical Dehydration Reaction

To illustrate the application of these analytical techniques, we will consider a hypothetical study on the acid-catalyzed dehydration of this compound. In this scenario, the alcohol is treated with a strong acid, such as sulfuric acid, leading to the formation of a mixture of isomeric alkenes. The primary goal of the mechanistic investigation is to identify the structure of these alkenes and to understand the rearrangement of the carbocation intermediate that precedes their formation.

Table 1: Analytical Techniques and Their Roles in the Mechanistic Study of this compound Dehydration

| Analytical Technique | Purpose in the Mechanistic Investigation | Hypothetical Findings |

| ¹H and ¹³C NMR Spectroscopy | Structural elucidation of starting material, intermediates (indirectly), and final products. Identification of isomeric alkenes. | The ¹H NMR spectrum of the product mixture would show characteristic signals for vinylic protons, confirming the formation of C=C double bonds. The integration of these signals would provide the relative ratio of the different alkene isomers. ¹³C NMR would confirm the number of unique carbon environments in each product. |

| Mass Spectrometry (MS) | Determination of the molecular weight of products and fragmentation patterns for structural confirmation. | Electron Ionization (EI) MS of the product mixture would show a molecular ion peak corresponding to the molecular formula of the alkene products (C₈H₁₆). The fragmentation patterns would help to distinguish between the different isomers based on the stability of the resulting carbocations. |

| Gas Chromatography (GC) | Separation and quantification of the components in the reaction mixture (reactant, products). | GC analysis would reveal the presence of multiple products, and by using appropriate standards, the retention times would allow for their identification. The peak areas would be used to determine the relative and absolute concentrations of each species as a function of reaction time, enabling kinetic analysis. |

| In-situ IR Spectroscopy | Monitoring the disappearance of the reactant's O-H stretch and the appearance of C=C and C-H (alkene) stretches in real-time. | A decrease in the broad O-H stretching band (around 3300 cm⁻¹) of this compound and the concurrent appearance of sharp C=C stretching bands (around 1640-1680 cm⁻¹) and vinylic C-H stretching bands (around 3010-3095 cm⁻¹) would be observed, providing real-time kinetic data. |

Table 2: Hypothetical Product Distribution from the Dehydration of this compound Determined by GC Analysis

| Product (Alkene Isomer) | IUPAC Name | Relative Percentage (%) |

| A | 3-Methyl-2-ethyl-1-pentene | 15 |

| B | (E)-3,4-Dimethyl-3-hexene | 65 |

| C | (Z)-3,4-Dimethyl-3-hexene | 20 |

The data presented in Table 2 would be crucial for inferring the stability of the intermediate carbocations. The predominance of the more substituted alkenes (B and C) is consistent with Zaitsev's rule and suggests the formation of a more stable tertiary carbocation following a hydride shift. The application of these advanced analytical techniques, therefore, provides the detailed evidence required to construct and validate a plausible reaction mechanism for the dehydration of this compound.

Computational and Theoretical Chemistry Studies

Molecular Modeling and Simulation of Conformational Dynamics

Molecular dynamics (MD) simulations are powerful tools for exploring the conformational landscape and dynamic behavior of molecules like 3-Methyl-2-ethyl pentanol (B124592). These simulations model the movement of atoms over time, providing a detailed picture of how the molecule flexes, rotates, and interacts with its environment.

For branched octanols, MD simulations have revealed that the position of the hydroxyl group and the branching of the alkyl chain significantly influence the molecule's microstructure and dynamics. rsc.org In the case of 3-Methyl-2-ethyl pentanol, the ethyl group at the second carbon and the methyl group at the third carbon introduce steric hindrance that restricts the rotational freedom around the C-C bonds. This leads to a more compact molecular conformation compared to its linear isomer, 1-octanol.

Simulations of various octanol isomers have shown that branched structures tend to form smaller, tighter clusters in the liquid phase, in contrast to the larger, more diverse aggregates found in linear alcohols. rsc.org This is due to the steric hindrance from the alkyl branches, which affects the hydrogen-bonding networks. It is expected that this compound would exhibit similar behavior, forming distinct local structures in the liquid state. The conformational flexibility of the pentanol backbone, coupled with the rotations of the ethyl and methyl groups, would lead to a complex energy landscape with multiple local minima corresponding to different conformers.

Table 1: Predicted Conformational Characteristics of this compound

| Conformational Feature | Predicted Characteristic for this compound | Basis of Prediction |

|---|---|---|

| Rotational Barriers | Higher rotational barriers around C2-C3 and C3-C4 bonds due to steric hindrance from ethyl and methyl groups. | General principles of conformational analysis and studies on branched alkanes. |

| Dominant Conformations | Gauche and anti conformations around the central C-C bonds will be influenced by the bulky side groups, likely favoring more compact structures. | Molecular mechanics and MD simulations of similar branched molecules. |

| Flexibility | Reduced overall flexibility compared to linear octanols due to steric constraints. | Comparative studies of linear vs. branched alcohol isomers. rsc.org |

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), provide fundamental insights into the electronic structure and reactivity of molecules. For this compound, these calculations can predict properties like charge distribution, molecular orbital energies, and the location of reactive sites.

The hydroxyl (-OH) group is the most prominent feature of the electronic structure. The oxygen atom is highly electronegative, leading to a significant partial negative charge, while the hydroxyl hydrogen and the carbon atom bonded to the oxygen carry partial positive charges. This charge separation creates a dipole moment and makes the hydroxyl group a prime site for electrophilic and nucleophilic attacks.

DFT calculations on similar branched alcohols have been used to investigate the stability of different conformers and the energetics of hydrogen bond formation. rsc.org For this compound, such calculations would reveal the relative energies of its various staggered conformations and the transition states connecting them. The highest occupied molecular orbital (HOMO) is likely to be localized on the oxygen atom of the hydroxyl group, indicating its role as an electron donor. The lowest unoccupied molecular orbital (LUMO) would be distributed over the alkyl chain, suggesting where the molecule might accept electrons.

Table 2: Predicted Electronic Properties of this compound from Quantum Chemical Calculations

| Property | Predicted Value/Characteristic | Significance |

|---|---|---|

| Dipole Moment | Significant, primarily due to the polar O-H bond. | Influences intermolecular interactions and solubility. |

| HOMO Energy | Relatively high, localized on the oxygen atom. | Indicates susceptibility to electrophilic attack. |

| LUMO Energy | Lower, distributed across the C-C and C-H bonds. | Indicates potential sites for nucleophilic attack. |

| Atomic Charges | Negative charge on oxygen, positive charges on hydroxyl hydrogen and adjacent carbon. | Governs electrostatic interactions and hydrogen bonding. |

Intermolecular Interactions and Hydrogen Bonding Studies

The hydroxyl group in this compound enables it to act as both a hydrogen bond donor and acceptor. This leads to the formation of extensive hydrogen-bonding networks in the liquid state, which strongly influence its physical properties such as boiling point, viscosity, and solubility.

Computational studies, often combining quantum mechanics and molecular mechanics (QM/MM), can be used to analyze the energetics and geometry of these hydrogen-bonded aggregates. The strength of a hydrogen bond in this compound would be comparable to that in other secondary alcohols.

Table 3: Characteristics of Intermolecular Interactions in this compound

| Interaction Type | Description | Predicted Effect on Properties |

|---|---|---|

| Hydrogen Bonding | Dominant interaction due to the -OH group. Acts as both donor and acceptor. | Elevates boiling point and viscosity; influences solubility. |

| Van der Waals Forces | Dispersion forces arising from the C8 alkyl chain. | Contribute significantly to cohesion and miscibility with nonpolar solvents. |

| Dipole-Dipole Interactions | Arise from the permanent dipole moment of the molecule. | Contribute to the overall intermolecular attraction. |

Free Volume Theory (FVT) and Perturbed-Chain Statistical Associating Fluid Theory (PC-SAFT) Applications in Mixture Behavior

Free Volume Theory (FVT) and the Perturbed-Chain Statistical Associating Fluid Theory (PC-SAFT) are powerful thermodynamic models used to predict the behavior of complex fluids and their mixtures.

Free Volume Theory (FVT) relates transport properties like viscosity and diffusion to the "free volume," which is the space not occupied by the hard cores of the molecules. For mixtures containing branched alcohols, FVT can be used to model how the addition of another component affects the packing of the molecules and, consequently, the mixture's viscosity. The theory can account for the non-ideal mixing behavior often observed in alcohol-containing systems.

Perturbed-Chain Statistical Associating Fluid Theory (PC-SAFT) is an equation of state that has been successfully applied to model the phase behavior of systems containing alcohols, including branched isomers. acs.org PC-SAFT treats molecules as chains of spherical segments and includes terms for repulsive, dispersive, and associative (hydrogen bonding) interactions. For a molecule like this compound, specific parameters for the methyl, methylene, and hydroxyl groups would be used in a group-contribution approach to predict its properties. PC-SAFT can accurately predict vapor-liquid equilibria (VLE) and liquid-liquid equilibria (LLE) for mixtures of alcohols with hydrocarbons and other components. acs.org

Prediction of Thermodynamic and Transport Properties in Binary Mixtures

The theoretical models discussed above are instrumental in predicting the thermodynamic and transport properties of binary mixtures containing this compound.

Thermodynamic Properties: PC-SAFT can be used to predict phase diagrams, activity coefficients, and excess properties (such as excess molar volume and excess enthalpy) for binary mixtures. acs.org For a mixture of this compound with a nonpolar solvent like a hydrocarbon, PC-SAFT would account for the breaking of alcohol-alcohol hydrogen bonds and the formation of new, weaker interactions, leading to positive deviations from Raoult's law and potentially liquid-liquid immiscibility.

Transport Properties: Molecular dynamics simulations and Free Volume Theory are employed to predict transport properties such as viscosity, diffusion coefficients, and thermal conductivity. In a binary mixture, the viscosity does not always vary linearly with composition. The complex interplay of molecular size, shape, and intermolecular forces, particularly hydrogen bonding, can lead to significant deviations from ideal behavior. For instance, mixing this compound with a smaller alcohol could lead to a synergistic packing effect that increases viscosity at certain compositions.

Table 4: Predicted Behavior of this compound in Binary Mixtures

| Mixture Component | Predicted Thermodynamic Behavior | Predicted Transport Property Behavior | Governing Factors |

|---|---|---|---|

| Nonpolar Solvent (e.g., Hexane) | Positive deviation from ideality (e.g., positive excess enthalpy). Potential for LLE. | Viscosity will be lower than pure alcohol and will decrease with increasing solvent concentration. | Disruption of hydrogen bonds. |

| Polar Aprotic Solvent (e.g., Acetone) | Complex behavior with potential for both positive and negative deviations depending on the strength of new interactions. | Non-linear change in viscosity with composition. | Competition between alcohol-alcohol and alcohol-solvent hydrogen bonding. |

| Protic Solvent (e.g., Water) | Limited miscibility due to the large hydrophobic alkyl chain. | Significant changes in viscosity and diffusion at low concentrations. | Strong hydrogen bonding with water, but overcome by hydrophobic effects. |

Applications As a Chemical Intermediate and Building Block in Research

Precursor in Organic Synthesis of Complex Molecules

As a chemical intermediate, 3-Methyl-2-ethyl pentanol (B124592) offers a reactive hydroxyl group that can be readily functionalized, making it a valuable starting material or intermediate in multi-step organic syntheses. The branched alkyl structure can influence the stereochemistry and conformational properties of the target molecules.

One of the fundamental transformations it undergoes is its use in ether synthesis. For instance, it can serve as the alcohol component in the Williamson ether synthesis. In a representative laboratory-scale synthesis, the alkoxide of 2-ethyl-3-methylpentan-1-ol is first generated by reacting the alcohol with a strong base, such as sodium hydride. This alkoxide is then reacted with an alkyl halide, such as ethyl bromide, to yield the corresponding ether. This reaction demonstrates its role as a building block for introducing sterically hindered ether moieties into a molecule.

While detailed examples of its incorporation into complex natural product synthesis are not widely documented in publicly available literature, its structural motifs are relevant to the synthesis of various biologically active compounds and chiral ligands. The stereocenters present in chiral versions of 2-ethyl-3-methylpentan-1-ol make it a potentially valuable precursor for asymmetric synthesis, where controlling the three-dimensional arrangement of atoms is crucial.

Table 1: Representative Reaction Involving 2-ethyl-3-methylpentan-1-ol

| Reactant 1 | Reactant 2 | Product | Reaction Type |

|---|

Role in Material Science Research (e.g., as a solvent in specific formulations for research purposes)

In material science, the properties of a solvent can be critical for controlling the formation and properties of new materials. Branched alcohols like 3-Methyl-2-ethyl pentanol can be used as specialty solvents or modifiers in research formulations. Its moderate boiling point, specific balance of polarity and hydrophobicity, and its relatively low viscosity compared to more linear isomers make it a candidate for dissolving or dispersing specific polymers or nanoparticles for research purposes.

The branched structure can disrupt solvent packing, leading to lower freezing points and potentially different solvation properties compared to linear alcohols. These characteristics can be advantageous in creating stable, homogeneous formulations for coatings, films, or composites on a laboratory scale. For example, its use as a co-solvent could be explored in the preparation of polymer blends or in the formulation of electrolytes for electrochemical research, where solvent properties directly impact ion mobility and device performance. However, specific, published research detailing its use in named material science formulations is limited.

Use as a Mechanistic Probe in Catalysis Research

The study of reaction mechanisms in catalysis often employs molecules with specific structural features to probe the active sites of catalysts and to understand the steric and electronic effects on reaction pathways. Branched primary alcohols such as this compound can be used as substrates in catalytic reactions to investigate how catalyst selectivity and activity are influenced by steric hindrance near the reactive functional group.

For example, in oxidation catalysis, comparing the reaction rates and product distributions of 2-ethyl-3-methylpentan-1-ol with those of less branched alcohols (e.g., 1-octanol) or secondary/tertiary isomers can provide valuable insights into the size and shape selectivity of a catalyst's active site. A catalyst that can efficiently oxidize the sterically hindered primary alcohol of this compound would be of significant interest. While general studies on the catalytic conversion of branched alcohols exist, specific research that explicitly uses 2-ethyl-3-methylpentan-1-ol as a mechanistic probe is not prominently featured in the scientific literature.

Synthesis and Characterization of Derivatives and Analogues

Preparation of Functionalized Derivatives for Structure-Reactivity Studies

The functionalization of 3-Methyl-2-ethyl pentanol (B124592) (IUPAC name: 2-ethyl-3-methylpentan-1-ol) is pivotal for understanding its chemical behavior and for developing new molecules with specific properties. The synthesis of derivatives allows for systematic modifications of the parent molecule, enabling detailed structure-reactivity studies. These studies are crucial for elucidating reaction mechanisms and for tailoring the compound's properties for specific applications.

The primary alcohol nature of 3-Methyl-2-ethyl pentanol allows for a variety of derivatization reactions at the hydroxyl group. Common functionalized derivatives include ethers, esters, and halides.

Etherification: The synthesis of ethers from this compound can be achieved through Williamson ether synthesis. This involves the deprotonation of the alcohol to form an alkoxide, followed by nucleophilic substitution with an alkyl halide. The steric hindrance around the hydroxyl group, due to the adjacent ethyl and methyl groups, may influence the reaction rate, providing a basis for comparative kinetic studies with less hindered alcohols.

Esterification: Esters of this compound can be readily prepared by reaction with carboxylic acids or their derivatives, such as acid chlorides or anhydrides. Fischer esterification, involving the acid-catalyzed reaction with a carboxylic acid, is a common method. The reactivity of the alcohol in these reactions can be compared with other alcohols to understand the electronic and steric effects of the alkyl branching.

Halogenation: The hydroxyl group can be replaced by a halogen to produce alkyl halides. This can be accomplished using reagents such as thionyl chloride (for chlorides) or phosphorus tribromide (for bromides). The stability of the potential carbocation intermediate, although primary, is influenced by the neighboring alkyl groups, which can be a subject of investigation in structure-reactivity studies.

A data table summarizing potential functionalized derivatives and their synthetic routes is presented below.

| Derivative Type | General Structure | Synthetic Method | Reagents | Potential Area of Study |

| Ether | R-O-CH₂-CH(CH₂CH₃)-CH(CH₃)-CH₂CH₃ | Williamson Ether Synthesis | NaH, R-X | Nucleophilicity, Steric Effects |

| Ester | R-C(=O)O-CH₂-CH(CH₂CH₃)-CH(CH₃)-CH₂CH₃ | Fischer Esterification | R-COOH, H⁺ | Acylation Reactivity |

| Halide | X-CH₂-CH(CH₂CH₃)-CH(CH₃)-CH₂CH₃ | Halogenation | SOCl₂, PBr₃ | Substitution Reactions |

Synthesis of Chiral Derivatives for Enantioselective Catalysis Research

The structure of this compound possesses two chiral centers, at carbons 2 and 3. This results in the existence of four possible stereoisomers: (2R,3R), (2S,3S), (2R,3S), and (2S,3R). The synthesis of enantiomerically pure or enriched derivatives of this alcohol is of significant interest for applications in enantioselective catalysis, where the chiral ligand or catalyst can influence the stereochemical outcome of a reaction.

The synthesis of specific stereoisomers of this compound can be approached through several strategies:

Chiral Pool Synthesis: Utilizing enantiomerically pure starting materials that already contain the desired stereocenters.

Asymmetric Synthesis: Employing chiral catalysts or auxiliaries to induce stereoselectivity during the formation of the carbon skeleton or the introduction of the hydroxyl group.

Resolution of Racemates: Separating the stereoisomers from a racemic mixture, for example, by forming diastereomeric derivatives with a chiral resolving agent, followed by separation and subsequent removal of the resolving agent.

Once obtained, these chiral derivatives, particularly those that can act as ligands for metal catalysts, can be investigated in various enantioselective transformations. For instance, chiral phosphine derivatives synthesized from the corresponding chiral halides could be used in asymmetric hydrogenation or cross-coupling reactions. The specific stereochemistry of the this compound backbone would create a unique chiral environment around the catalytic center, potentially leading to high enantioselectivities in the desired products.

Research in enantioselective catalysis often involves the screening of a library of chiral ligands to find the optimal catalyst for a specific transformation. The chiral derivatives of this compound could serve as novel additions to such libraries.

Comparative Studies with Other Branched Alcohols

To better understand the unique properties of this compound, it is insightful to compare it with other branched alcohols, such as 2-methyl-2-pentanol and 3-methyl-2-butanol. These alcohols differ in the substitution pattern around the hydroxyl group, which significantly impacts their reactivity.

2-Methyl-2-pentanol: This is a tertiary alcohol. The hydroxyl group is attached to a carbon that is bonded to three other carbon atoms. This structure imparts high steric hindrance around the hydroxyl group and makes it resistant to oxidation under standard conditions. Nucleophilic substitution reactions at the carbinol carbon proceed readily via an S(_N)1 mechanism due to the stability of the resulting tertiary carbocation.

3-Methyl-2-butanol: This is a secondary alcohol. The hydroxyl group is on a carbon bonded to two other carbons. It is less sterically hindered than 2-methyl-2-pentanol and can be oxidized to a ketone. Substitution reactions can proceed via both S(_N)1 and S(_N)2 pathways, depending on the reaction conditions.

This compound: As a primary alcohol, its hydroxyl group is attached to a carbon bonded to only one other carbon. It can be oxidized to an aldehyde or a carboxylic acid. Nucleophilic substitution reactions at the carbinol carbon are generally expected to follow an S(_N)2 mechanism. However, the branching at the adjacent carbons (positions 2 and 3) introduces significant steric bulk that can influence the rate and mechanism of its reactions compared to simpler primary alcohols.

The following table provides a comparative overview of these three branched alcohols.

| Property | This compound | 2-Methyl-2-pentanol | 3-Methyl-2-butanol |

| IUPAC Name | 2-ethyl-3-methylpentan-1-ol | 2-methylpentan-2-ol | 3-methylbutan-2-ol |

| Classification | Primary Alcohol | Tertiary Alcohol | Secondary Alcohol |

| Structure | CH₃CH₂CH(CH₃)CH(CH₂CH₃)CH₂OH | CH₃CH₂CH₂C(CH₃)₂OH | (CH₃)₂CHCH(OH)CH₃ |

| Oxidation Product | Aldehyde or Carboxylic Acid | Resistant to Oxidation | Ketone |

| Substitution Mechanism (at carbinol carbon) | Primarily S(_N)2 | Primarily S(_N)1 | S(_N)1 or S(_N)2 |

| Steric Hindrance at -OH | Moderate to High | High | Moderate |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.